

Comprehensive ADME Profile of Evobrutinib: A Technical Guide

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Compound Focus: Evobrutinib

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Introduction and Mechanism of Action

Evobrutinib is a highly selective, **covalent Bruton's tyrosine kinase (BTK) inhibitor** currently in Phase III clinical development for the treatment of **relapsing multiple sclerosis (MS)** and other autoimmune diseases [1] [2]. As a covalent inhibitor, **evobrutinib** irreversibly binds to the cysteine 481 residue in the ATP-binding pocket of BTK, rendering the enzyme catalytically inert and thereby modulating both adaptive and innate immune responses [3]. BTK plays a critical role in signaling pathways of B-cells and myeloid cells, including B-cell receptor (BCR) and Fc receptor (FcR) signaling, making it a rational therapeutic target for autoimmune conditions [4] [2]. The drug's ability to target immune cells both peripherally and potentially within the central nervous system (CNS) positions it as a promising therapeutic agent for neuroinflammatory conditions like MS [3].

Comprehensive ADME Properties

Absorption

Evobrutinib demonstrates **favorable oral absorption characteristics** with rapid uptake following administration. Clinical studies in healthy volunteers have consistently shown that **evobrutinib** is **rapidly**

absorbed, reaching peak plasma concentrations approximately **0.5 hours** after administration [4]. The absorption process exhibits **dose-proportional pharmacokinetics** across a wide range of doses (25-500 mg) with no significant accumulation upon repeated dosing, indicating linear and predictable exposure [4].

Table 1: Key Absorption Parameters of **Evobrutinib**

Parameter	Value	Conditions	Study Details
T-max	~0.5 hours	Fasted conditions	Single doses (25-500 mg) [4]
Food Effect	+49% bioavailability	With low-fat meal vs. fasted	Single 75 mg dose [5]
Dose Proportionality	Linear	25-500 mg range	No deviation from linearity [4]
Accumulation	None	Once daily for 14 days	Consistent exposure [4]

The **bioavailability of evobrutinib is significantly influenced by food intake**. Population pharmacokinetic modeling demonstrated that administration with a low-fat meal increases bioavailability by approximately **49%** compared to the fasted state [5]. This food effect has important implications for clinical practice and trial design, suggesting that consistent administration with food may optimize drug exposure. Interestingly, no significant differences in pharmacokinetic parameters have been observed between Japanese and non-Japanese populations, indicating minimal ethnic variability in absorption [5].

Distribution

Evobrutinib distribution characteristics indicate extensive tissue penetration, though specific **volume of distribution** and **protein binding** values have not been fully quantified in available literature [6]. The drug's molecular properties suggest it has the potential for **central nervous system (CNS) penetration**, which is particularly relevant for its application in multiple sclerosis, where compartmentalized inflammation behind the blood-brain barrier contributes to disease pathology [3].

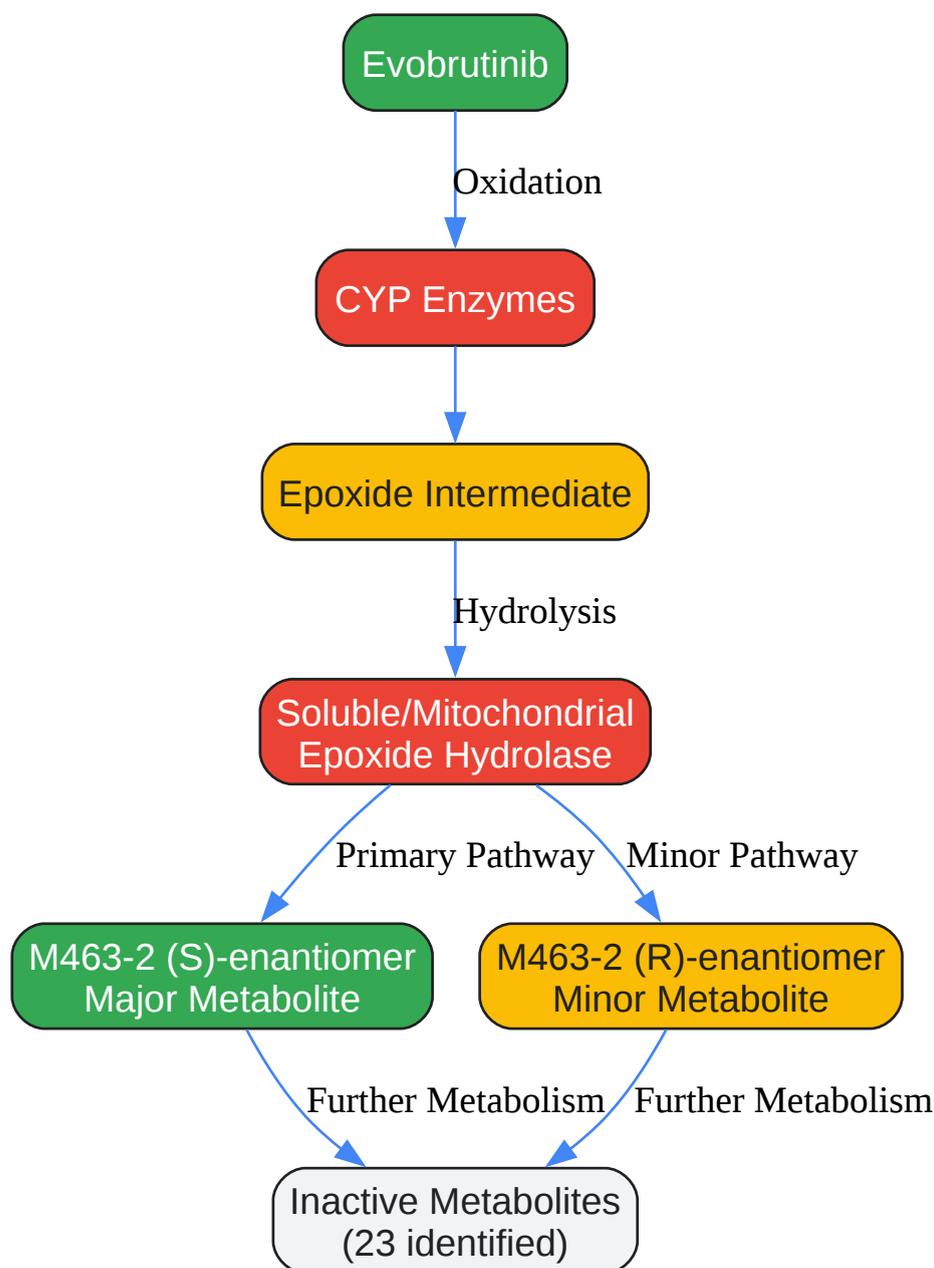
Table 2: Distribution Characteristics of **Evobrutinib**

Parameter	Finding	Significance
CNS Penetration	Moderate ($K_{p,uu}$ CSF = 0.13)	Lower than tolebrutinib (0.40) [3]
CSF Exposure	3.2 ng/mL (NHP, 10 mg/kg)	Below IC ₉₀ value [3]
BTK Occupancy	>90% within 4 hours (≥ 200 mg dose)	Sustained effect [4]
Tissue Binding	Not fully characterized	--

Comparative studies of BTK inhibitors have revealed that **evobrutinib** achieves **cerebrospinal fluid (CSF) concentrations of 3.2 ng/mL** in non-human primates following a 10 mg/kg oral dose, with an unbound partition coefficient ($K_{p,uu}$) between plasma and CSF of **0.13** [3]. While this demonstrates some CNS penetration, **evobrutinib**'s CSF exposure is insufficient to reach the estimated IC₉₀ value for BTK inhibition, unlike tolebrutinib which achieved sufficient CNS exposure in the same model [3]. Despite this limitation, **evobrutinib** demonstrates **high and sustained BTK occupancy** in peripheral blood mononuclear cells, reaching >90% within 4 hours after single doses ≥ 200 mg and maintaining >50% occupancy at 96 hours with doses ≥ 100 mg [4].

Metabolism

Evobrutinib undergoes **extensive and rapid hepatic metabolism**, with no unchanged parent drug detected in excreta according to mass balance studies [1] [7]. The metabolic pathway has been thoroughly characterized and involves a **two-step biotransformation process** primarily mediated by cytochrome P450 enzymes and epoxide hydrolase [8].



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Evobrutinib Metabolic Pathway: A two-step process involving CYP-mediated oxidation followed by epoxide hydrolase hydrolysis [8]

The **major circulating metabolite M463-2 (MSC2430422)** is classified as a **racemic dihydro-diol compound** that exceeds the 10% of total drug exposure threshold established by both FDA (MIST guidelines) and EMA (ICH M3) for major metabolites [1] [8] [7]. Enantioselective analysis has revealed that only the **(S)-enantiomer** represents a major metabolite, while the (R)-enantiomer is a minor component [8].

Comprehensive **in vitro assessment** of the (S)-enantiomer has demonstrated that it **lacks clinically relevant pharmacological activity** on BTK, shows no significant off-target effects, and poses minimal drug-drug interaction risks [8].

In vitro studies using human hepatocytes have identified **23 different metabolites** of **evobrutinib**, with species-related metabolic differences observed between humans and preclinical models [1]. The primary metabolite in human hepatocytes was identified as **evobrutinib-diol**, whereas in rat hepatocytes the most abundant metabolite was hydroxyl-evolutinib [1]. This metabolic profile highlights the importance of human-specific metabolic studies for accurate clinical prediction.

Excretion

Mass balance studies using radiolabeled ^{14}C -**evobrutinib** have precisely quantified the **elimination pathways** and **excretion kinetics** of **evobrutinib** and its metabolites [1] [7].

Table 3: Excretion Profile of **Evobrutinib** Based on Mass Balance Study

Parameter	Value	Details
Fecal Excretion	71.0% (SD \pm 2.1)	Primary route [1] [7]
Urinary Excretion	20.6% (SD \pm 2.0)	Secondary route [1] [7]
Total Recovery	~91.6%	Mass balance closure [1]
Major Excretion Window	0-72 hours	85.3% of total radioactivity [1]
Unchanged Drug in Excreta	None detected	Complete metabolism [1]

The **fecal route represents the predominant excretion pathway**, accounting for approximately **71% of the administered dose**, while renal excretion accounts for approximately **21%** [1] [7]. The high fecal excretion suggests significant **biliary elimination** of metabolized drug products. The excretion process is relatively rapid, with the majority of drug-related radioactivity (85.3%) recovered within the first 72 hours after administration [1]. The complete absence of unchanged **evobrutinib** in excreta confirms the extensive first-pass metabolism and systemic biotransformation of the drug [1].

Experimental Methodologies

Mass Balance Study Design

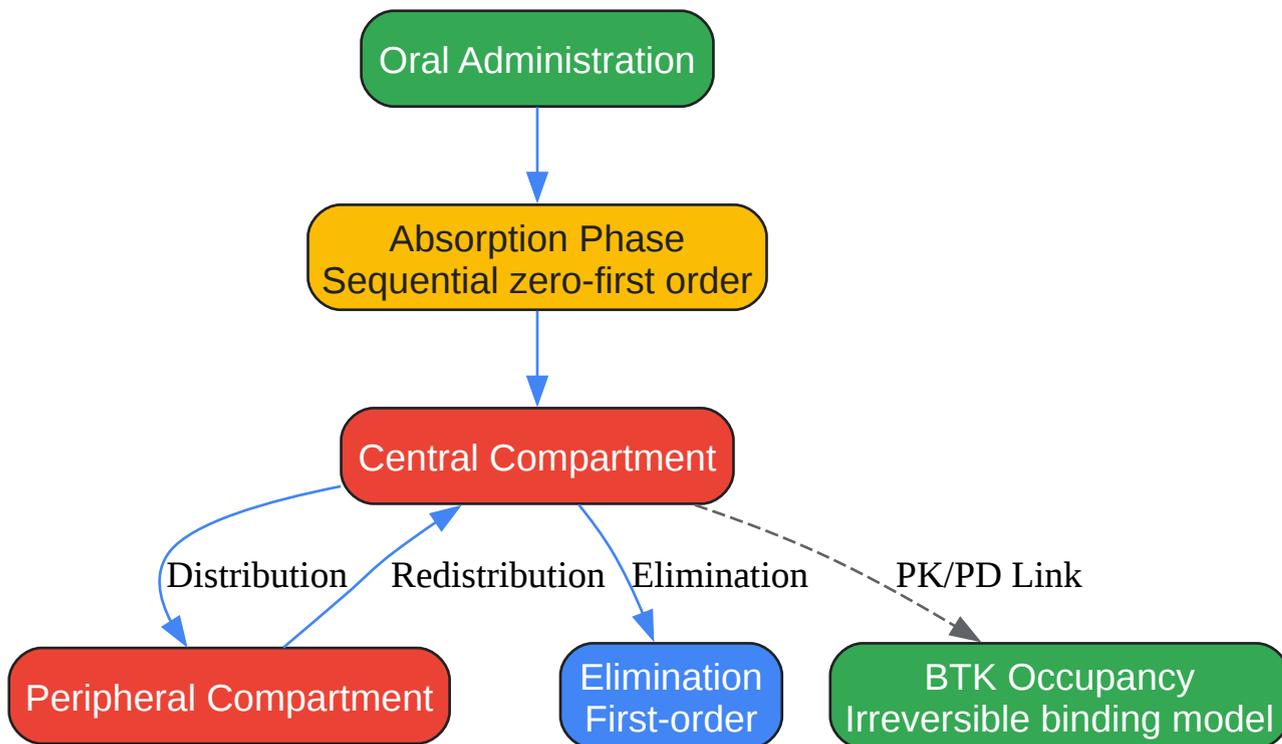
The definitive human mass balance study (NCT03725072) was conducted as a **Phase I, open-label, single-dose study** in six healthy male participants who received a single 75-mg oral dose containing approximately **3.6 MBq (100 µCi) of 14C-evobrutinib** [1] [7]. Participants were confined to the clinical research unit until at least 90% of the radioactivity was recovered or for up to 35 days, with extensive serial sampling of blood, plasma, urine, and feces [1].

Key methodological aspects included:

- **Radiation dosimetry:** The effective radiation burden was calculated at 0.02 mSv, well below the 0.1 mSv threshold considered trivial for human studies [1]
- **Bioanalytical methods:** Total radioactivity was measured in blood and plasma by liquid scintillation counting [1]
- **Metabolite profiling:** **Evobrutinib** and its metabolites were identified and quantified in plasma, urine, and feces using advanced chromatographic techniques and mass spectrometry [1] [8]
- **Pharmacokinetic analysis:** Non-compartmental methods were used to determine standard PK parameters for both the parent drug and total radioactivity [1]

Population PK/PD Modeling

Population pharmacokinetic and pharmacodynamic modeling was performed using **nonlinear mixed-effects modeling** (NONMEM) based on data from 76 healthy adult participants across two Phase I studies [5]. The final model was a **two-compartment model with sequential zero-first order absorption and first-order elimination** that adequately described the concentration-time data [5].



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Evobrutinib PK/PD Modeling Approach: Two-compartment model with irreversible BTK binding [5]

Covariate analysis included evaluation of food effects, ethnic differences (Japanese vs. non-Japanese), and formulation effects. The model revealed no significant ethnic differences in **evobrutinib** pharmacokinetics but confirmed the significant effect of food on bioavailability [5]. The **pharmacodynamic component** used an **irreversible binding model** to characterize the relationship between **evobrutinib** concentrations and BTK occupancy, enabling simulations of various dosing regimens and their impact on target engagement [5].

Clinical Correlations and Implications

Dosing Strategy Optimization

The comprehensive ADME characterization of **evobrutinib** has directly informed clinical development strategies. Population PK/PD simulations have identified that **evobrutinib** doses of **25 mg once-daily, 50 mg twice-daily, or 75 mg twice-daily while fasted** are potential regimens for further development, based on achieving target BTK occupancy thresholds at trough concentrations [5]. The relatively **short half-life of**

approximately 2 hours supports twice-daily dosing to maintain consistent target coverage throughout the dosing interval [4].

In Phase II clinical trials in relapsing MS, **evobrutinib 75 mg once daily and twice daily** demonstrated significant efficacy in reducing gadolinium-enhancing lesions on MRI over 24 weeks compared to placebo [1]. The sustained efficacy observed at 48 weeks and up to 108 weeks in open-label extensions suggests that the ADME properties support maintained biological activity with chronic dosing [1] [2].

Drug-Drug Interaction Considerations

The elucidation of **evobrutinib's** metabolic pathways enables informed assessment of potential drug-drug interactions (DDIs). The finding that the major metabolite M463-2 poses **minimal DDI risks** provides important guidance for clinical use [8]. However, as a substrate of CYP enzymes, **evobrutinib** may be susceptible to interactions with strong CYP inducers or inhibitors, though formal DDI studies have not been detailed in the available literature.

Comparative Pharmacology with Other BTK Inhibitors

Evobrutinib's ADME profile distinguishes it from other BTK inhibitors in clinical development. Comparative studies have shown that **evobrutinib** reacts with BTK **65-times slower than tolebrutinib** and has a cellular IC₅₀ of **33.5 nM compared to 0.7 nM for tolebrutinib** [3]. While **evobrutinib** achieves moderate CNS penetration, its CSF exposure ($K_{p,uu}^{CSF}=0.13$) is approximately **three-fold lower than tolebrutinib** ($K_{p,uu}^{CSF}=0.40$) and insufficient to reach the estimated IC₉₀ value for BTK inhibition in non-human primate models [3].

Conclusion

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